1-{[3-(1-naphthyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]carbonyl}cyclopropanecarbonitrile -

1-{[3-(1-naphthyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]carbonyl}cyclopropanecarbonitrile

Catalog Number: EVT-5453049
CAS Number:
Molecular Formula: C21H18N4O
Molecular Weight: 342.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound 1: Fasiglifam (TAK-875)

  • Compound Description: Fasiglifam is a potent and selective agonist of the free fatty acid receptor 1 (FFA1), a promising target for therapeutic intervention in type 2 diabetes. []
  • Relevance: While Fasiglifam does not contain the 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine core of the target compound, the paper explores modifications to its structure, including the introduction of various piperidine rings fused to heteroaromatic moieties. This research highlights the exploration of structurally related nitrogen-containing heterocycles as potential pharmacophores, indicating a potential area of structural similarity with 1-{[3-(1-naphthyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]carbonyl}cyclopropanecarbonitrile. []
  • Compound Description: LK1408 is a potent FFA1 agonist identified through structural modifications of fasiglifam. It demonstrated promising activity in glucose-stimulated insulin secretion assays. []
  • Relevance: This compound shares the core 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine structure with 1-{[3-(1-naphthyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]carbonyl}cyclopropanecarbonitrile. The presence of this shared scaffold, crucial for FFA1 agonistic activity, suggests a close structural relationship and potential similarities in their biological profiles. []

Compound 3: 2-[3-{4-chloro-3-[(4-chlorophenyl)ethynyl]phenyl}-1-(3-morpholin-4-ylpropyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-2-oxoethanol

  • Compound Description: This compound acts as an inhibitor of the KDM1A/CoREST complex. []
  • Relevance: This compound shares the 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine core structure with 1-{[3-(1-naphthyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]carbonyl}cyclopropanecarbonitrile. The presence of this shared scaffold suggests they belong to the same chemical class and may exhibit overlapping pharmacological properties. []

Compounds 4-10: CREBBP Bromodomain Inhibitors

  • Compound 4: 1-(3-(7-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinolin-1(2H)-yl)-1-(tetrahydrofuran-3-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)ethan-1-one []
  • Compound 5: 1-(3-(7-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinolin-1(2H)-yl)-1-(tetrahydro-2H-pyran-4-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)ethan-1-one []
  • Compound 6: (S)-1-(3-(6-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinolin-1(2H)-yl)-1-(tetrahydrofuran-3-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)ethan-1-one []
  • Compound 7: 1-(1-(cyclopropylmethyl)-3-(1H-indol-4-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)ethan-1-one []
  • Compound 8: 1-(3-(3-(1-methyl-1H-pyrazol-4-yl)isoquinolin-8-yl)-1-(tetrahydro-2H-pyran-4-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)ethan-1-one []

Properties

Product Name

1-{[3-(1-naphthyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]carbonyl}cyclopropanecarbonitrile

IUPAC Name

1-(3-naphthalen-1-yl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carbonyl)cyclopropane-1-carbonitrile

Molecular Formula

C21H18N4O

Molecular Weight

342.4 g/mol

InChI

InChI=1S/C21H18N4O/c22-13-21(9-10-21)20(26)25-11-8-18-17(12-25)19(24-23-18)16-7-3-5-14-4-1-2-6-15(14)16/h1-7H,8-12H2,(H,23,24)

InChI Key

RRZMTDGSQIGOQQ-UHFFFAOYSA-N

SMILES

C1CN(CC2=C1NN=C2C3=CC=CC4=CC=CC=C43)C(=O)C5(CC5)C#N

Canonical SMILES

C1CN(CC2=C1NN=C2C3=CC=CC4=CC=CC=C43)C(=O)C5(CC5)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.